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molecular formula C12H16O3 B1609415 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 69775-51-5

5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B1609415
M. Wt: 208.25 g/mol
InChI Key: PYKAZTXRZOPYIQ-UHFFFAOYSA-N
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Patent
US05026707

Procedure details

The tetrahydronaphthalene (2.1 g; 10.1 mmol) was dissolved in 20 ml of methylene chloride. The resulting solution was added to a solution of 3.27 g (15.2 mmol) of pyridinium chlorochromate in 60 ml of methylene chloride. The mixture was stirred for seven hours at room temperature and then was filtered through a bed of Celite. The filtrate was evaporated in vacuo to a dark, viscous residue. The residue was dissolved in methylene chloride and placed on a flash silica column. The column was eluted with methylene chloride, and the eluate was evaporated in vacuo to give 0.8 g (38.4%) of 5,8-dimethoxy-2-tetralone as a gold, crystalline solid.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
3.27 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]1[CH2:11][CH2:10][C:9]2[C:4](=[C:5]([O:14][CH3:15])[CH:6]=[CH:7][C:8]=2[O:12][CH3:13])[CH2:3]1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>C(Cl)Cl>[CH3:13][O:12][C:8]1[CH:7]=[CH:6][C:5]([O:14][CH3:15])=[C:4]2[C:9]=1[CH2:10][CH2:11][C:2](=[O:1])[CH2:3]2 |f:1.2|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
OC1CC2=C(C=CC(=C2CC1)OC)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.27 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for seven hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through a bed of Celite
CUSTOM
Type
CUSTOM
Details
The filtrate was evaporated in vacuo to a dark, viscous residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride
WASH
Type
WASH
Details
The column was eluted with methylene chloride
CUSTOM
Type
CUSTOM
Details
the eluate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COC1=C2CCC(CC2=C(C=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 38.4%
YIELD: CALCULATEDPERCENTYIELD 38.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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